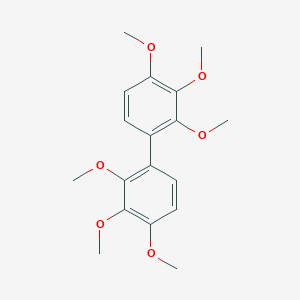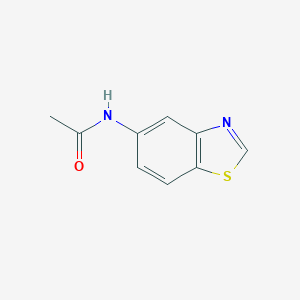
5,7-Dibromoquinolin-8-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoquinolin-8-yl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound. The synthesis of 5,7-Dibromoquinolin-8-yl methanesulfonate is a complex process that requires specialized equipment and expertise.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromoquinolin-8-yl methanesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-Dibromoquinolin-8-yl methanesulfonate are dependent on the concentration of the compound and the cell type being studied. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,7-Dibromoquinolin-8-yl methanesulfonate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This selectivity makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 5,7-Dibromoquinolin-8-yl methanesulfonate. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, 5,7-Dibromoquinolin-8-yl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires specialized equipment and expertise. It has been shown to have potential as an antitumor agent, as well as antibacterial and antifungal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5,7-Dibromoquinolin-8-yl methanesulfonate is a multistep process that involves the reaction of quinoline with various reagents. The most common method for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This reaction involves the reaction of quinoline with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out under controlled conditions, and the yield of the product is dependent on the purity of the starting materials and the reaction conditions.
Aplicaciones Científicas De Investigación
5,7-Dibromoquinolin-8-yl methanesulfonate has been used in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
27160-67-4 |
|---|---|
Nombre del producto |
5,7-Dibromoquinolin-8-yl methanesulfonate |
Fórmula molecular |
C10H7Br2NO3S |
Peso molecular |
381.04 g/mol |
Nombre IUPAC |
(5,7-dibromoquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Br2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
Clave InChI |
MXTDPPSJXXDMKH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
SMILES canónico |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Otros números CAS |
27160-67-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)


![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)





![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)